molecular formula C20H20ClN3O3S B11461587 2-[(5-chloro-2-methoxyphenyl)amino]-N-(3,5-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(5-chloro-2-methoxyphenyl)amino]-N-(3,5-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11461587
M. Wt: 417.9 g/mol
InChI Key: UPHONWSBGNMGPM-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-methoxyphenyl)amino]-N-(3,5-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as 2-methoxyphenyl isocyanate and 3,5-dimethylphenylamine . Reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-methoxyphenyl)amino]-N-(3,5-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-[(5-chloro-2-methoxyphenyl)amino]-N-(3,5-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)amino]-N-(3,5-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(5-chloro-2-methoxyphenyl)amino]-N-(3,5-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific structural features, such as the thiazine ring and the combination of substituted phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-N-(3,5-dimethylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20ClN3O3S/c1-11-6-12(2)8-14(7-11)22-19(26)17-10-18(25)24-20(28-17)23-15-9-13(21)4-5-16(15)27-3/h4-9,17H,10H2,1-3H3,(H,22,26)(H,23,24,25)

InChI Key

UPHONWSBGNMGPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CC(=O)NC(=NC3=C(C=CC(=C3)Cl)OC)S2)C

Origin of Product

United States

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